4-(bromomethyl)-2H-phthalazin-1-one
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Overview
Description
4-(Bromomethyl)-2H-phthalazin-1-one is a chemical compound that belongs to the class of phthalazines. Phthalazines are nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry and material science. The bromomethyl group attached to the phthalazinone core enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2H-phthalazin-1-one typically involves the bromomethylation of phthalazinone. One common method includes the reaction of phthalazinone with formaldehyde and hydrobromic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromomethylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of hydrobromic acid in large quantities and the need for efficient separation techniques are critical considerations in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Substituted phthalazinones with various functional groups.
Oxidation: Oxidized phthalazinone derivatives.
Reduction: Methyl-substituted phthalazinones.
Scientific Research Applications
4-(Bromomethyl)-2H-phthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2H-phthalazin-1-one involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic applications to introduce diverse functional groups into the phthalazinone core.
Comparison with Similar Compounds
- 4-(Chloromethyl)-2H-phthalazin-1-one
- 4-(Iodomethyl)-2H-phthalazin-1-one
- 4-(Methyl)-2H-phthalazin-1-one
Comparison:
- Reactivity: The bromomethyl group in 4-(bromomethyl)-2H-phthalazin-1-one is more reactive compared to the chloromethyl and iodomethyl analogs due to the moderate leaving group ability of bromine.
- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity.
- Uniqueness: The balance between reactivity and stability makes this compound a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-(bromomethyl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUEEBYEVRBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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